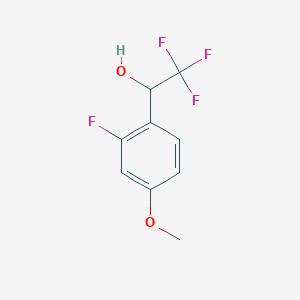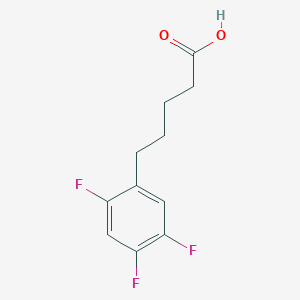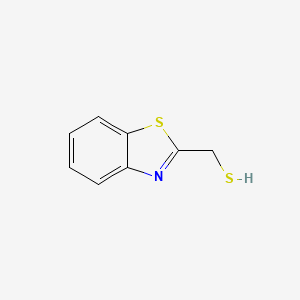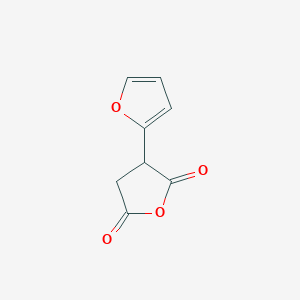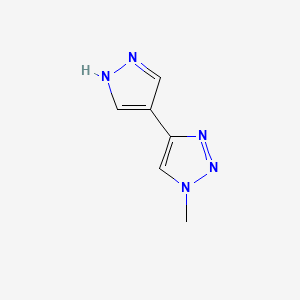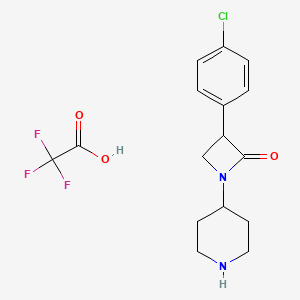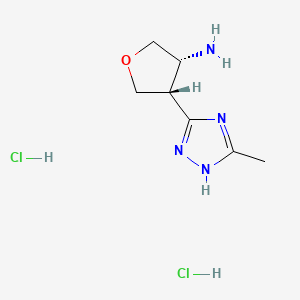
rac-(3R,4R)-4-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“rac-(3R,4R)-4-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine dihydrochloride” is a synthetic compound that features a triazole ring and an oxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(3R,4R)-4-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine dihydrochloride” typically involves the formation of the triazole ring followed by the attachment of the oxolane ring. Common synthetic routes may include:
Cyclization Reactions: Formation of the triazole ring through cyclization of appropriate precursors.
Nucleophilic Substitution: Introduction of the oxolane ring via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, including considerations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and other advanced manufacturing techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring.
Reduction: Reduction reactions may target the oxolane ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the triazole or oxolane rings.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.
Applications De Recherche Scientifique
Chemistry
The compound may be used as a building block in the synthesis of more complex molecules, particularly those with potential biological activity.
Biology
In biological research, the compound could be used to study the effects of triazole-containing molecules on various biological systems.
Medicine
Potential medicinal applications may include the development of new drugs targeting specific enzymes or receptors.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of “rac-(3R,4R)-4-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine dihydrochloride” would depend on its specific interactions with molecular targets. This may involve binding to enzymes or receptors, leading to modulation of their activity. The triazole ring is known to interact with various biological targets, which could be a key aspect of its mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3R,4R)-4-(1H-1,2,4-triazol-3-yl)oxolan-3-amine
- (3R,4R)-4-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-ol
Uniqueness
The presence of the dihydrochloride salt form may enhance the compound’s solubility and stability, making it unique compared to similar compounds. Additionally, the specific substitution pattern on the triazole ring can influence its biological activity and selectivity.
Propriétés
Formule moléculaire |
C7H14Cl2N4O |
|---|---|
Poids moléculaire |
241.12 g/mol |
Nom IUPAC |
(3R,4R)-4-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine;dihydrochloride |
InChI |
InChI=1S/C7H12N4O.2ClH/c1-4-9-7(11-10-4)5-2-12-3-6(5)8;;/h5-6H,2-3,8H2,1H3,(H,9,10,11);2*1H/t5-,6+;;/m1../s1 |
Clé InChI |
AGEHNSZCQGBVIG-PVNUIUKASA-N |
SMILES isomérique |
CC1=NC(=NN1)[C@@H]2COC[C@@H]2N.Cl.Cl |
SMILES canonique |
CC1=NC(=NN1)C2COCC2N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


